N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group, making it a unique and versatile molecule in various scientific fields.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-8(15-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
QAIPIFOKDBGBGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the fluoropyridine intermediate. One common method includes the fluorination of pyridine using complex reagents such as AlF3 and CuF2 at high temperatures (450–500 °C) . The resulting fluoropyridine can then be further functionalized to introduce the cyclopropoxy and methanesulfonamide groups through a series of substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki–Miyaura Coupling: This reaction often employs palladium catalysts and boron reagents under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor modulation.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the methanesulfonamide group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
- Cyclopropyl(3-fluoropyridin-2-yl)methanamine
Uniqueness
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
